molecular formula C18H29NO7S B10799954 methane;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid

methane;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid

Cat. No.: B10799954
M. Wt: 403.5 g/mol
InChI Key: CEFHIXLHXSXTSB-IJTOKZDFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of atropine sulfate hydrate involves several steps, including the extraction of atropine from plant sources or its chemical synthesis. One common synthetic route involves the reaction of tropine with tropic acid to form atropine. This reaction typically requires acidic conditions and elevated temperatures .

Industrial Production Methods: In industrial settings, atropine sulfate hydrate is often produced using continuous-flow synthesis. This method allows for the efficient production of atropine with high purity by carefully controlling the pH and using sequential liquid-liquid extractions to separate byproducts . The use of functionalized resins further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Atropine sulfate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Atropine sulfate hydrate has a wide range of applications in scientific research:

Mechanism of Action

Atropine sulfate hydrate acts as a competitive, reversible antagonist of muscarinic receptors. By blocking the action of acetylcholine on these receptors, it inhibits the parasympathetic nervous system, which is responsible for “rest and digest” activities. This leads to increased heart rate, reduced salivation, and relaxation of smooth muscles .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Scopolamine: Another muscarinic antagonist used to treat motion sickness and postoperative nausea.

    Hyoscyamine: A compound similar to atropine but with a slightly different pharmacological profile.

Uniqueness:

Properties

Molecular Formula

C18H29NO7S

Molecular Weight

403.5 g/mol

IUPAC Name

methane;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid

InChI

InChI=1S/C17H23NO3.CH4.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;1H4;(H2,1,2,3,4)/t13-,14+,15?,16?;;

InChI Key

CEFHIXLHXSXTSB-IJTOKZDFSA-N

Isomeric SMILES

C.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O

Canonical SMILES

C.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O

Origin of Product

United States

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